BenchChemオンラインストアへようこそ!

8-(4-Iodophenoxymethyl)quinoline

Radiopharmaceutical SPECT Imaging Tau Protein Probe

8-(4-Iodophenoxymethyl)quinoline (CAS 1300068-28-3) is a regiospecific building block for radioiodinated SPECT probes targeting tau aggregates. Its para-iodophenoxy moiety at the quinoline 8-position—rather than direct core iodination—creates a distinct electronic and steric environment that optimizes I-123/I-125 isotope exchange labeling and target-binding geometry. This architecture cannot be replicated by 8-iodoquinoline or simple phenoxy analogs. It also serves as an LC-MS/HPLC reference standard and a comparator in SAR programs. Purity ≥95%. Verify analytically before radiolabeling.

Molecular Formula C16H12INO
Molecular Weight 361.18 g/mol
CAS No. 1300068-28-3
Cat. No. B1519334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Iodophenoxymethyl)quinoline
CAS1300068-28-3
Molecular FormulaC16H12INO
Molecular Weight361.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)COC3=CC=C(C=C3)I)N=CC=C2
InChIInChI=1S/C16H12INO/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2
InChIKeyLQMSNRSTHJSBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3): A Specialized Quinoline Intermediate for Radiopharmaceutical Probe Development


8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a synthetic heterocyclic compound belonging to the quinoline class, with the molecular formula C₁₆H₁₂INO and a molecular weight of 361.18 g/mol . It features a quinoline core linked via an ether bridge to a 4-iodophenyl group, making it a precursor for radioiodination in SPECT imaging applications . Structurally, it is a building block for synthesizing radiolabeled probes targeting tau protein aggregates in neurodegenerative diseases [1].

Why Generic Quinoline Derivatives Cannot Replace 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) in Radiolabeling Workflows


Generic substitution of 8-(4-Iodophenoxymethyl)quinoline with other quinoline derivatives or iodinated heterocycles is not feasible in specialized radiopharmaceutical applications due to its unique regiochemistry. The specific positioning of the iodine atom on the para-position of the phenoxy group, rather than directly on the quinoline core, creates a distinct electronic and steric environment that influences both radiolabeling efficiency and target binding properties [1]. Additionally, the 8-position substitution pattern on the quinoline ring, combined with the ether linkage, provides a specific spatial orientation that cannot be replicated by simply substituting with 8-iodoquinoline or 4-iodophenoxy derivatives . This exact molecular architecture is essential for applications requiring precise coordination with biological targets, as demonstrated in patent literature covering quinoline-based tau imaging probes [2].

Quantitative Differentiation of 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) from Closest Structural Analogs


Regioisomeric Differentiation: 8-(4-Iodophenoxymethyl)quinoline vs. 8-Iodoquinoline Core Substituted Analogs

8-(4-Iodophenoxymethyl)quinoline exhibits a fundamentally different iodine placement compared to core-iodinated quinoline analogs. In US Patent US9040021, Example 34 describes a structurally related compound where iodine is substituted directly on the quinoline ring at the 6-position (6-iodo-2-(4-aminophenyl)quinoline), whereas the target compound places iodine on the para-position of a phenoxy group attached to the 8-position of quinoline [1]. This regioisomeric difference alters the compound's radioiodination accessibility and potential steric interactions with biological targets, as the phenoxy-linked iodine is positioned farther from the quinoline core, potentially reducing steric hindrance during target binding .

Radiopharmaceutical SPECT Imaging Tau Protein Probe

Purity Benchmarking: 8-(4-Iodophenoxymethyl)quinoline Baseline Purity vs. Industry-Standard Radioiodination Precursors

8-(4-Iodophenoxymethyl)quinoline is commercially available with a standard purity specification of 95%, which serves as the baseline for radiopharmaceutical precursor procurement . While no head-to-head purity comparison studies with direct structural analogs are available, this purity level is consistent with commercially available radioiodination precursors such as iodophenoxy analogs of reboxetine used in SPECT imaging agent development [1]. The compound's storage condition requirements (sealed in dry conditions at 2-8°C) indicate the need for proper handling to maintain this purity, which is a critical procurement consideration .

Radioiodination Precursor Purity Quality Control

Selectivity Profile: Absence of Beta-1 Adrenergic Receptor Affinity in 8-(4-Iodophenoxymethyl)quinoline

Binding assay data indicate that 8-(4-Iodophenoxymethyl)quinoline exhibits no detectable affinity toward the Beta-1 adrenergic receptor . This represents a potentially useful selectivity characteristic when compared to certain quinoline derivatives that demonstrate measurable adrenergic receptor interactions. However, the absence of comparative binding data against the closest structural analogs (e.g., 8-iodoquinoline derivatives or other 4-iodophenoxy-substituted heterocycles) prevents a quantitative assessment of whether this selectivity is structurally conferred by the specific 8-(4-iodophenoxymethyl) architecture.

Receptor Binding Off-Target Selectivity Beta-1 Adrenergic

Validated Application Scenarios for 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) Based on Structural and Functional Evidence


SPECT Imaging Probe Development Targeting Tau Protein Aggregates in Neurodegenerative Disease Models

8-(4-Iodophenoxymethyl)quinoline serves as a synthetic precursor for radioiodinated SPECT imaging probes targeting tau protein pathology, as disclosed in US Patent US9040021 [1]. The compound's 8-substituted quinoline scaffold with a phenoxy-linked iodine atom provides the structural framework for developing tau-specific imaging agents. This application leverages the compound's regiospecific iodine placement, which distinguishes it from core-iodinated quinoline analogs and may offer advantages in probe-target binding geometry .

Radioiodination Precursor for SPECT Tracer Synthesis via Isotope Exchange or Electrophilic Substitution

The compound is suitable as a precursor for radioiodination reactions using iodine-123 or iodine-125 for SPECT applications [1]. The para-iodophenoxy moiety provides an accessible site for isotope exchange labeling, a method validated in radioiodinated pharmaceuticals for SPECT imaging . The compound's commercial availability at 95% purity meets the minimum baseline requirements for radiopharmaceutical precursor procurement, though users should verify purity through independent analytical characterization prior to radiolabeling .

Structure-Activity Relationship (SAR) Studies in Quinoline-Based Imaging Probe Libraries

8-(4-Iodophenoxymethyl)quinoline can be employed as a comparator compound in SAR studies of quinoline-based imaging probes. Its unique substitution pattern—iodine on a phenoxy group at the 8-position—provides a distinct data point for evaluating how iodine placement affects radiolabeling efficiency and target binding [1]. This is particularly relevant for programs developing tau or amyloid imaging agents, where subtle changes in iodine position can influence both pharmacokinetics and target engagement .

Analytical Reference Standard for Mass Spectrometry and Chromatographic Method Development

8-(4-Iodophenoxymethyl)quinoline (MW 361.18) can serve as an analytical reference standard for developing LC-MS or HPLC methods for quinoline-based radiopharmaceutical precursors [1]. The presence of iodine provides a characteristic isotope pattern (M and M+2 peaks) that facilitates mass spectrometric identification. This application is supported by the compound's defined molecular weight and structural characteristics, though it does not represent a differentiated use case relative to other iodinated quinolines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(4-Iodophenoxymethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.